DI-[2-(4-Pyridyl)ethyl]sulfide
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Overview
Description
DI-[2-(4-Pyridyl)ethyl]sulfide is an organic compound with the molecular formula C14H16N2S and a molecular weight of 244.36. This compound is primarily used in proteomics research and is known for its solubility in various solvents such as dichloromethane, dimethylformamide, dimethyl sulfoxide, ether, ethyl acetate, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-[2-(4-Pyridyl)ethyl]sulfide typically involves the oxidative dimerization of 4-thiopyridine. This process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the desired disulfide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative dimerization processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like ethanol or acetone for recrystallization and purification .
Chemical Reactions Analysis
Types of Reactions
DI-[2-(4-Pyridyl)ethyl]sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
DI-[2-(4-Pyridyl)ethyl]sulfide is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of DI-[2-(4-Pyridyl)ethyl]sulfide involves its ability to form disulfide bonds with thiol groups in proteins and other biological molecules. This interaction can alter the structure and function of proteins, making it a valuable tool in proteomics research. The compound targets thiol groups and can modulate various biochemical pathways by affecting protein conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dipyridyl disulfide
- 2,2’-Dithiodipyridine
- 4-Pyridine thiol
Uniqueness
DI-[2-(4-Pyridyl)ethyl]sulfide is unique due to its specific structure, which allows it to form stable disulfide bonds with thiol groups. This property makes it particularly useful in studying protein interactions and modifications, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-[2-(2-pyridin-4-ylethylsulfanyl)ethyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-4,7-10H,5-6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVWDRBTNXIJIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCSCCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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